

[Tyr8]-Substance P: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	[Tyr8]-Substance P				
Cat. No.:	B1353927	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **[Tyr8]-Substance P**, a key analog of the neuropeptide Substance P (SP). This document details the scientific background, experimental methodologies, and signaling pathways associated with this important research compound.

Introduction: The Advent of a Substance P Analog

Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, was first identified in 1931 by Ulf von Euler and John H. Gaddum as a potent hypotensive and gut-contracting factor in equine brain and intestine extracts. Its structure was elucidated in 1971, paving the way for the synthesis of various analogs to probe its structure-activity relationships and biological functions.

[Tyr8]-Substance P, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH₂, emerged from these efforts as a crucial tool for researchers. The substitution of the phenylalanine at position 8 with a tyrosine residue provided a site for radioiodination, facilitating the development of radioligand binding assays to study the Substance P receptor, now known as the Neurokinin-1 (NK1) receptor. This analog has been instrumental in characterizing the distribution and pharmacology of NK1 receptors throughout the body.



Synthesis and Purification of [Tyr8]-Substance P

The synthesis of **[Tyr8]-Substance P** is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for the manual solid-phase synthesis of **[Tyr8]-Substance P** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine solution in dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
- DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF within the synthesis vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a piperidine/DMF solution to expose the free amine.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with coupling reagents and coupled to the resin in the presence of DIPEA.



- Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the [Tyr8] Substance P sequence.
- Final Deprotection: The N-terminal Fmoc group of the final amino acid (Arg) is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all sidechain protecting groups are removed simultaneously by treatment with a TFA cleavage cocktail.
- Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times to remove scavengers and residual cleavage reagents.
- Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Purification and Characterization

The crude **[Tyr8]-Substance P** is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol:

- The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
- The solution is injected onto a C18 RP-HPLC column.
- The peptide is eluted using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
- Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
- The pure fractions are pooled and lyophilized to yield the final product.



Characterization:

The purity and identity of the final **[Tyr8]-Substance P** product are confirmed by:

- Analytical RP-HPLC: To assess purity.
- Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight (Calculated MW: 1363.66 g/mol).[3][4]

Biological Activity and Quantitative Data

[Tyr8]-Substance P is a biologically active analog of Substance P, exhibiting similar qualitative effects.[5] It acts as an agonist at the NK1 receptor. While specific high-affinity binding data (Ki/Kd) and functional potency data (EC50/IC50) for [Tyr8]-Substance P are not readily available in the literature in a consolidated format, early studies indicated that at twice the dosage, it demonstrated a comparable biological response to synthetic Substance P in stimulating the contraction of isolated guinea pig ileum and in decreasing systemic blood pressure in dogs.[5] For reference, the binding affinity and functional potency of Substance P at the NK1 receptor are provided in the tables below.

Data Presentation

Table 1: Binding Affinity of Tachykinins at the NK1 Receptor

Ligand	Receptor	Assay Type	Kd (nM)	Ki (nM)	Bmax (pmol/mg protein)	Cell/Tissu e Type
[3H]Substa nce P	Rat NK1	Saturation	0.33 ± 0.13	-	5.83 ± 1.16	Transfecte d CHO cells

Data sourced from reference[6].

Table 2: Functional Potency of Tachykinins at the NK1 Receptor



Agonist	Assay Type	Cell Line	EC50 (-log M)
Substance P	Calcium Mobilization	NK1R-expressing HEK293	8.5 ± 0.3
Substance P	cAMP Accumulation	NK1R-expressing HEK293	7.8 ± 0.1

Data sourced from reference[7].

Experimental Protocols for Biological Characterization Radioligand Binding Assay

Radiolabeled **[Tyr8]-Substance P** (e.g., [125I]-**[Tyr8]-Substance P**) is commonly used in competitive binding assays to determine the affinity of test compounds for the NK1 receptor.

Protocol: Competitive Radioligand Binding Assay

- Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are prepared by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, the following are added to each well:
 - Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
 - A fixed concentration of [125I]-[Tyr8]-Substance P.
 - Varying concentrations of the unlabeled competitor (test compound or unlabeled Substance P for standard curve).
 - Membrane preparation.
- Incubation: The plate is incubated to allow binding to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand.



- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Detection: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the Ki value can be calculated.

Functional Assays

The agonist activity of **[Tyr8]-Substance P** at the NK1 receptor can be assessed by measuring downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Protocol: Calcium Mobilization Assay

- Cell Culture: Cells expressing the NK1 receptor are cultured in a 96-well plate.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then [Tyr8]-Substance P is added at various concentrations.
- Data Acquisition: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.
- Data Analysis: The EC50 value for [Tyr8]-Substance P-induced calcium mobilization is determined from the dose-response curve.

Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs proteins.[2][8] Activation of the NK1 receptor by **[Tyr8]-Substance P** initiates a cascade of intracellular signaling events.

Gαq/11 Pathway



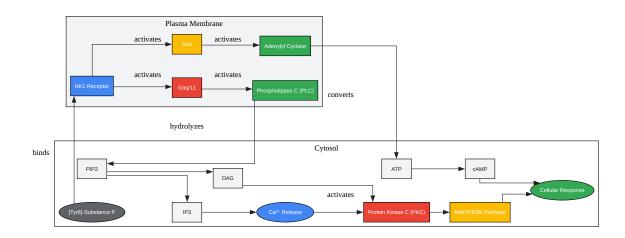
Binding of **[Tyr8]-Substance P** to the NK1 receptor activates the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Gαs Pathway and MAPK/ERK Pathway

The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Furthermore, NK1 receptor activation can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[1]

Visualizations Signaling Pathways



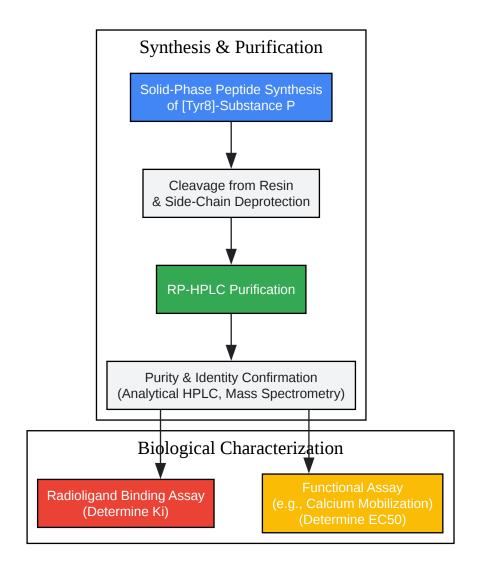


Click to download full resolution via product page

Caption: NK1 Receptor Signaling Pathways.

Experimental Workflow





Click to download full resolution via product page

Caption: Experimental Workflow for [Tyr8]-Substance P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]



- 2. mdpi.com [mdpi.com]
- 3. [Tyr8]-Substance P Elabscience® [elabscience.com]
- 4. abbiotec.com [abbiotec.com]
- 5. Synthesis and some biological activities of the tyrosine-8 analog of substance P PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Tyr8]-Substance P: A Technical Guide to its Discovery, Synthesis, and Biological Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353927#tyr8-substance-p-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.